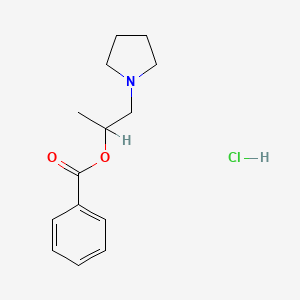![molecular formula C14H13ClF3N3O B14677419 2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile CAS No. 28343-25-1](/img/structure/B14677419.png)
2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl group
准备方法
One common method involves the use of trichloromethyl-pyridine as a starting material, followed by a series of reactions to introduce the desired functional groups . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a model substrate to investigate regioexhaustive functionalization.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups allows the compound to form strong interactions with proteins and enzymes, affecting their function and activity. These interactions can lead to changes in cellular pathways and biological processes .
相似化合物的比较
Similar compounds include:
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the chloro and trifluoromethyl groups but differs in its overall structure.
3-Amino-4-chlorobenzotrifluoride: Another compound with similar functional groups but different applications.
The uniqueness of 2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
属性
CAS 编号 |
28343-25-1 |
|---|---|
分子式 |
C14H13ClF3N3O |
分子量 |
331.72 g/mol |
IUPAC 名称 |
N-[2-chloro-5-(trifluoromethyl)anilino]-3,3-dimethyl-2-oxobutanimidoyl cyanide |
InChI |
InChI=1S/C14H13ClF3N3O/c1-13(2,3)12(22)11(7-19)21-20-10-6-8(14(16,17)18)4-5-9(10)15/h4-6,20H,1-3H3 |
InChI 键 |
RBUKBVNUZXAICL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C(=NNC1=C(C=CC(=C1)C(F)(F)F)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
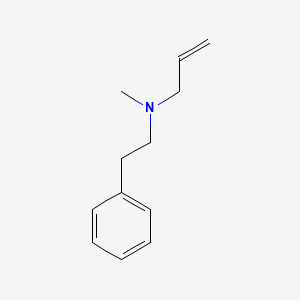
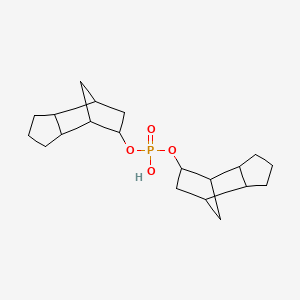
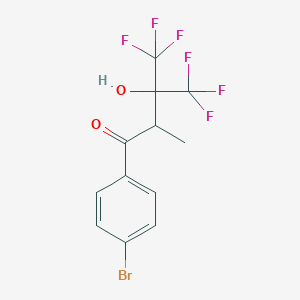
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
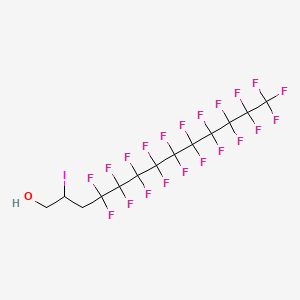
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)
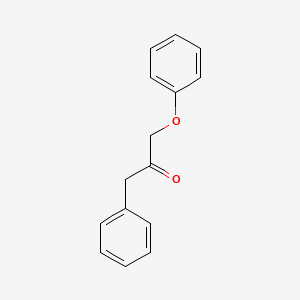
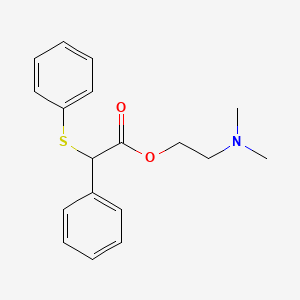

![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)
